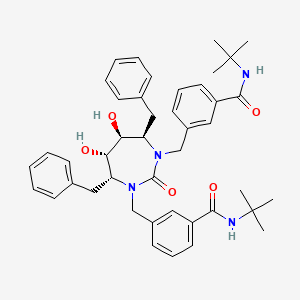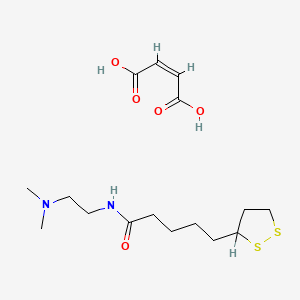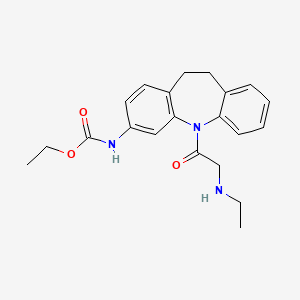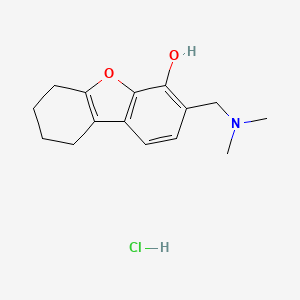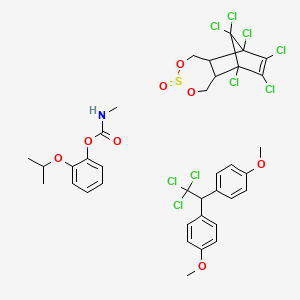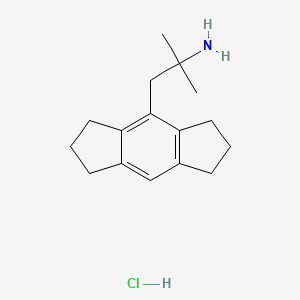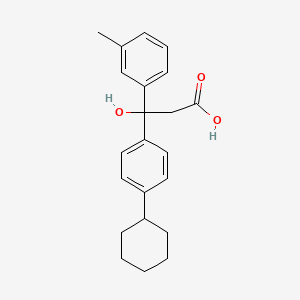
(+-)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of cyclohexyl and tolyl groups attached to a hydracrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid typically involves multi-step organic reactions. One common method involves the reaction of p-cyclohexylbenzaldehyde with m-tolylmagnesium bromide, followed by oxidation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like Grignard reagents and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methylphenyl)propanoic acid
- Phenyl butyric acids and derivatives
Uniqueness
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid is unique due to its specific structural features, such as the presence of both cyclohexyl and tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
95711-61-8 |
|---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H26O3/c1-16-6-5-9-20(14-16)22(25,15-21(23)24)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h5-6,9-14,17,25H,2-4,7-8,15H2,1H3,(H,23,24) |
InChI Key |
PHOZVLLKQZEJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



